![molecular formula C18H24OSn B14316718 Trimethyl[3-(3-phenoxyphenyl)propyl]stannane CAS No. 106797-70-0](/img/structure/B14316718.png)
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a 3-(3-phenoxyphenyl)propyl group. Organotin compounds, including this one, are known for their diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(3-phenoxyphenyl)propyl]stannane typically involves the reaction of trimethyltin chloride with 3-(3-phenoxyphenyl)propyl magnesium bromide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have various applications in different fields .
科学的研究の応用
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of Trimethyl[3-(3-phenoxyphenyl)propyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to Trimethyl[3-(3-phenoxyphenyl)propyl]stannane include other organotin compounds such as:
- Trimethyltin chloride
- Tributyltin chloride
- Triphenyltin chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. For example, the presence of the 3-(3-phenoxyphenyl)propyl group enhances its reactivity and potential biological activities compared to other organotin compounds .
特性
CAS番号 |
106797-70-0 |
|---|---|
分子式 |
C18H24OSn |
分子量 |
375.1 g/mol |
IUPAC名 |
trimethyl-[3-(3-phenoxyphenyl)propyl]stannane |
InChI |
InChI=1S/C15H15O.3CH3.Sn/c1-2-7-13-8-6-11-15(12-13)16-14-9-4-3-5-10-14;;;;/h3-6,8-12H,1-2,7H2;3*1H3; |
InChIキー |
YSZMUCZJOLQVAR-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)CCCC1=CC(=CC=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


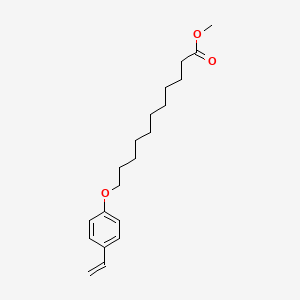
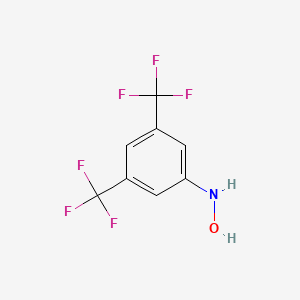
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
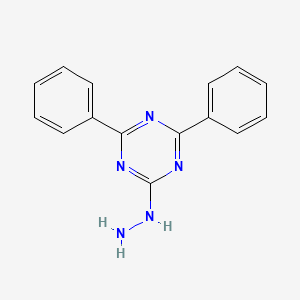
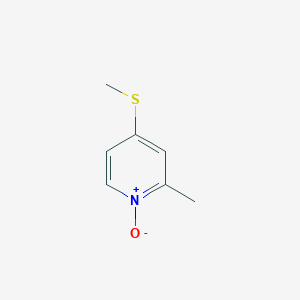

![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
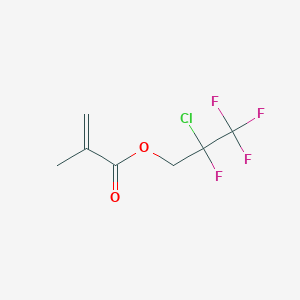
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
